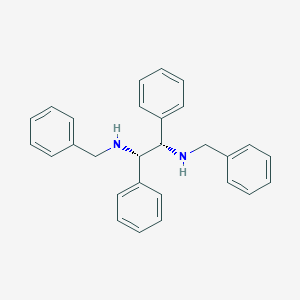

(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine

説明

特性

IUPAC Name |

(1S,2S)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUWNGJNPLRKLR-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed protocol for the synthesis of (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine, a chiral diamine of significant interest in asymmetric catalysis and pharmaceutical research. The synthesis is approached through the robust and widely applicable method of N-alkylation, starting from the commercially available and enantiopure (1S,2S)-(-)-1,2-Diphenylethylenediamine. This document is structured to provide not only a step-by-step procedure but also the underlying chemical principles and critical experimental considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of Chiral Diamines

Chiral vicinal diamines are privileged structural motifs found in a multitude of biologically active compounds and serve as indispensable ligands and organocatalysts in asymmetric synthesis. Their unique stereochemical architecture allows for the effective transfer of chirality in a wide range of chemical transformations, leading to the selective formation of a desired enantiomer. This compound, with its C2-symmetric backbone and bulky N-benzyl substituents, is a valuable derivative of the well-known (1S,2S)-DPEN. The introduction of the benzyl groups enhances its steric profile and modifies its electronic properties, making it a tailored ligand for specific catalytic applications.

Synthetic Strategy: N-Alkylation of a Chiral Precursor

The most direct and efficient route to this compound is the direct N-alkylation of (1S,2S)-1,2-diphenylethylenediamine with a suitable benzylating agent, such as benzyl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed during the reaction, thus preventing the protonation and deactivation of the starting diamine.

The choice of a non-nucleophilic, sterically hindered base is crucial to prevent its competition with the diamine in the reaction with benzyl bromide. A suitable base ensures that the desired N-alkylation proceeds efficiently.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from (1S,2S)-1,2-diphenylethylenediamine and benzyl bromide.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| (1S,2S)-(-)-1,2-Diphenylethylenediamine | 212.29 | 2.12 g | 10 mmol | >98% | e.g., Sigma-Aldrich |

| Benzyl bromide | 171.04 | 3.76 g (2.6 mL) | 22 mmol | >98% | e.g., Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.88 g (5.2 mL) | 30 mmol | >99% | e.g., Sigma-Aldrich |

| Acetonitrile (anhydrous) | 41.05 | 50 mL | - | >99.8% | e.g., Sigma-Aldrich |

| Diethyl ether (anhydrous) | 74.12 | As needed | - | >99.7% | e.g., Sigma-Aldrich |

| Saturated aqueous sodium bicarbonate | - | As needed | - | - | Lab prepared |

| Brine (saturated aqueous NaCl) | - | As needed | - | - | Lab prepared |

| Anhydrous magnesium sulfate | 120.37 | As needed | - | - | e.g., Sigma-Aldrich |

Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Reaction Setup and Procedure

Diagram of the Experimental Workflow

Caption: A streamlined workflow for the synthesis of the target chiral diamine.

-

Preparation of the Reaction Vessel: Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the apparatus is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Reactants: To the flask, add (1S,2S)-(-)-1,2-diphenylethylenediamine (2.12 g, 10 mmol) and anhydrous acetonitrile (50 mL). Stir the mixture at room temperature until the diamine is completely dissolved.

-

Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (3.88 g, 5.2 mL, 30 mmol) to the stirred solution.

-

Addition of Benzyl Bromide: Add benzyl bromide (3.76 g, 2.6 mL, 22 mmol) to the dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain it at this temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel.

-

Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) is typically effective.

-

Fraction Collection: Collect the fractions containing the desired product (monitored by TLC) and combine them.

-

Final Product: Evaporate the solvent from the combined fractions to yield this compound as a solid.

Mechanistic Insights: The Rationale Behind the Protocol

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atoms of the chiral diamine act as nucleophiles, attacking the electrophilic benzylic carbon of benzyl bromide. The bromide ion serves as the leaving group.

Diagram of the Reaction Mechanism

Caption: The SN2 mechanism for the N-benzylation of the chiral diamine.

The role of DIPEA is to deprotonate the nitrogen atom of the diamine after the first benzylation, regenerating its nucleophilicity for the second benzylation step. It also neutralizes the HBr byproduct, preventing the formation of the diamine hydrobromide salt which would be unreactive.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | Specific to the compound, to be determined experimentally |

| Optical Rotation | Specific to the compound, to be determined experimentally |

| ¹H NMR | Characteristic peaks for aromatic protons (phenyl and benzyl groups), benzylic protons, and methine protons. |

| ¹³C NMR | Characteristic peaks for aromatic, benzylic, and methine carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₂₈H₂₈N₂). |

Note: Specific spectral data should be acquired and compared with literature values if available, or fully assigned if it is a novel characterization.

Safety and Handling Precautions

-

Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

N,N-Diisopropylethylamine (DIPEA) is a flammable and corrosive liquid. Handle with care in a fume hood.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

The reaction should be carried out under an inert atmosphere to prevent moisture from interfering with the reaction.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The N-alkylation of (1S,2S)-1,2-diphenylethylenediamine with benzyl bromide provides a reliable and straightforward method for the synthesis of this compound. This guide has outlined a detailed experimental protocol, the underlying mechanistic principles, and essential considerations for the successful execution of this synthesis. The resulting chiral diamine is a valuable tool for researchers in the fields of asymmetric catalysis and medicinal chemistry, enabling the development of novel stereoselective transformations and the synthesis of complex chiral molecules.

References

- Pikul, S.; Corey, E. J. (1S,2R)-(+)- AND (1R,2S)-(-)-1,2-DIPHENYL-1,2-ETHYLENEDIAMINE. Org. Synth.1993, 71, 22.

- A general procedure for N-alkylation of amines can be found in various organic chemistry textbooks and protocols. The specific conditions provided in this guide are based on established chemical principles for SN2 reactions involving amines and alkyl halides.

-

Characterization data for the starting material, (1S,2S)-(-)-1,2-Diphenylethylenediamine, can be found on supplier websites such as Sigma-Aldrich and in chemical databases like PubChem.[1][2]

Sources

Physical and chemical properties of (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine

An In-Depth Technical Guide to the (1S,2S)-Diphenylethylenediamine Scaffold: Synthesis and Properties of (1S,2S)-N¹,N²-Dibenzyl-1,2-diphenylethane-1,2-diamine

Introduction: The Privileged Nature of C₂-Symmetric Diamines

In the landscape of asymmetric synthesis, the quest for catalysts that can deliver high enantioselectivity with broad substrate scope is paramount. Among the most successful structural motifs are C₂-symmetric chiral ligands, whose well-defined geometry imparts a predictable and highly ordered chiral environment around a catalytic center. (1S,2S)-1,2-Diphenylethylenediamine, often abbreviated as (S,S)-DPEN, stands as a cornerstone of this class.[1] Its rigid, stereochemically defined backbone has made it an indispensable "privileged ligand" in a multitude of catalytic transformations, most notably in Noyori's Nobel Prize-winning work on asymmetric hydrogenation.[2][3]

The true power of the DPEN scaffold lies in its tunability. The primary amine functionalities serve as versatile handles for N-functionalization, allowing researchers to meticulously adjust the steric and electronic properties of the ligand. By introducing substituents, one can modulate catalyst activity, solubility, and, most critically, the precise shape of the chiral pocket that dictates stereochemical outcomes.

This guide provides a comprehensive technical overview of the (S,S)-DPEN scaffold, focusing on a key secondary diamine derivative: (1S,2S)-N¹,N²-Dibenzyl-1,2-diphenylethane-1,2-diamine . We will explore the foundational properties of the parent DPEN molecule, provide a detailed, field-proven protocol for the synthesis of its N,N'-dibenzyl derivative, analyze its predicted physicochemical properties, and discuss its potential applications in modern catalysis.

Part 1: The (1S,2S)-1,2-Diphenylethylenediamine (DPEN) Core Scaffold

The utility of any DPEN derivative is fundamentally rooted in the properties of the parent molecule. (1S,2S)-(-)-1,2-Diphenylethylenediamine is a white to light yellow crystalline solid valued for its structural rigidity and the predictable orientation of its functional groups.[4]

Physicochemical Properties of (1S,2S)-DPEN

The essential properties of the core scaffold are summarized below. This data is critical for its handling, storage, and use as a starting material in further synthetic modifications.

| Property | Value | Source(s) |

| CAS Number | 29841-69-8 | [4] |

| Molecular Formula | C₁₄H₁₆N₂ | [4][5] |

| Molecular Weight | 212.29 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [4][6] |

| Melting Point | 81-85 °C | [4][6] |

| Optical Rotation | [α]²⁰/D ≈ -102° (c=1 in Ethanol) | [4] |

| Purity (ee) | Typically ≥98% | |

| IUPAC Name | (1S,2S)-1,2-diphenylethane-1,2-diamine | [5] |

Synthesis and Chiral Resolution of the DPEN Scaffold

A robust and scalable synthesis of enantiomerically pure DPEN is essential for its widespread application. The most common laboratory-scale method involves the synthesis of the racemic diamine followed by classical resolution using a chiral resolving agent. A well-established procedure is documented in Organic Syntheses.[7]

The general workflow involves two key stages:

-

Synthesis of Racemic (±)-1,2-Diphenylethylenediamine: This is often achieved through the reductive amination of benzil or a related precursor.

-

Chiral Resolution: The racemic mixture is treated with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid. This forms a pair of diastereomeric salts with different solubilities. The less soluble salt, ((1S,2S)-diamine)-(L-tartrate), selectively crystallizes from a suitable solvent like ethanol. The salt is then isolated, and the free diamine is liberated by treatment with a base.

Part 2: Synthesis of (1S,2S)-N¹,N²-Dibenzyl-1,2-diphenylethane-1,2-diamine

The transformation of the primary amines of DPEN into secondary amines via N-benzylation is a key strategy to enhance steric bulk around the chiral core. The resulting N,N'-dibenzyl derivative possesses a more defined and potentially more confining chiral pocket, which can be advantageous in catalysis. The most reliable and common method for this transformation is a two-step, one-pot reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis starting from 5 mmol of (1S,2S)-DPEN. All operations should be conducted in a well-ventilated fume hood.

Materials:

-

(1S,2S)-(-)-1,2-Diphenylethylenediamine (1.06 g, 5.0 mmol)

-

Benzaldehyde (1.11 g, 1.02 mL, 10.5 mmol, 2.1 equiv.)

-

Sodium borohydride (NaBH₄) (0.47 g, 12.5 mmol, 2.5 equiv.)

-

Methanol (MeOH), anhydrous (50 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (1S,2S)-DPEN (1.06 g, 5.0 mmol) and anhydrous methanol (25 mL).

-

Stir the mixture at room temperature until the diamine is fully dissolved.

-

Add benzaldehyde (1.02 mL, 10.5 mmol) dropwise to the solution. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2 hours. The reaction progress, corresponding to the formation of the di-imine intermediate, can be monitored by Thin Layer Chromatography (TLC).

-

-

In Situ Reduction:

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

In a single portion, carefully add sodium borohydride (0.47 g, 12.5 mmol) to the cooled, stirring solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the imine intermediate.

-

-

Workup and Isolation:

-

Quench the reaction by slowly adding ~20 mL of saturated NaHCO₃ solution to decompose any excess NaBH₄.

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the methanol.

-

Add deionized water (~30 mL) and dichloromethane (~50 mL) to the residue. Transfer to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with two additional portions of dichloromethane (2 x 30 mL).

-

Combine all organic extracts and wash them sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure (1S,2S)-N¹,N²-Dibenzyl-1,2-diphenylethane-1,2-diamine as a solid.

-

Part 3: Physicochemical Properties of the Dibenzyl Derivative

While extensive experimental data for this specific derivative is not widely published, its properties can be reliably calculated or predicted based on its structure.

Calculated & Predicted Properties

| Property | Value (Calculated or Predicted) | Rationale |

| Molecular Formula | C₂₈H₂₈N₂ | Calculated from structure |

| Molecular Weight | 392.54 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Predicted based on similar compounds |

| Melting Point | > 85 °C | Predicted to be higher than parent DPEN due to significantly increased MW and aromatic content. |

| Solubility | Low in polar solvents (water, alcohols); High in nonpolar organic solvents (DCM, Toluene, THF) | Addition of two nonpolar benzyl groups increases lipophilicity. |

| Basicity | Weakly basic | Nitrogen lone pairs are available for protonation. Basicity is comparable to other secondary alkyl-aryl amines. |

Anticipated Spectroscopic Data

A key aspect of validating the synthesis is spectroscopic analysis. The expected key features are:

-

¹H NMR:

-

Disappearance: The broad singlet corresponding to the primary -NH₂ protons of the starting material will be absent.

-

Appearance: A new, broad signal for the secondary -NH protons will appear. A characteristic AB quartet or two doublets for the benzylic -CH₂ -Ph protons will be present (typically ~3.5-4.5 ppm).

-

Aromatic Region: A complex series of multiplets between ~6.8-7.5 ppm corresponding to the four distinct phenyl rings.

-

Methine Protons: The -CH (Ph)-NH- protons will remain, likely shifting slightly from their position in the parent diamine.

-

-

¹³C NMR:

-

The spectrum will show an increased number of signals in the aromatic region (120-145 ppm).

-

A new signal for the benzylic carbon (-C H₂-Ph) will appear around 50-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

The characteristic N-H stretching doublet of the primary amine (R-NH₂) in the starting material (~3300-3400 cm⁻¹) will be replaced by a single, sharp N-H stretch characteristic of a secondary amine (R₂NH) around 3300-3350 cm⁻¹.

-

Part 4: Applications & Mechanistic Role in Catalysis

(1S,2S)-N¹,N²-Dibenzyl-1,2-diphenylethane-1,2-diamine is designed to function as a chiral ligand in asymmetric catalysis. The introduction of the benzyl groups serves two primary purposes:

-

Steric Tuning: The bulky benzyl groups create a more defined and sterically hindered chiral environment when the diamine coordinates to a metal center. This can enhance facial selectivity in reactions where a substrate approaches the catalyst, leading to higher enantiomeric excess (ee).

-

Electronic Modification: As secondary amines, the nitrogen atoms have different electronic properties compared to the primary amines of DPEN, which can influence the Lewis acidity and reactivity of the coordinated metal center.

This ligand is particularly well-suited for metal-catalyzed reactions such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions.[2][8] The C₂-symmetry ensures that the substrate experiences the same chiral environment regardless of which nitrogen atom it interacts with, simplifying the stereochemical model.

Part 5: Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for (1S,2S)-N¹,N²-Dibenzyl-1,2-diphenylethane-1,2-diamine is not available, safe handling procedures can be established based on the parent compound and general chemical principles. The parent (S,S)-DPEN is classified as a skin and eye irritant.[5]

-

Personal Protective Equipment (PPE): Always handle the compound wearing nitrile gloves, safety glasses or goggles, and a lab coat.

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Stability: The compound is an amine and may be sensitive to air and light over long periods. It is expected to be stable under normal laboratory conditions.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

By understanding the foundational chemistry of the DPEN scaffold and applying standard synthetic transformations, researchers can access derivatives like N¹,N²-dibenzyl-DPEN to build more effective and selective catalytic systems for the synthesis of complex, high-value molecules.

References

-

Chem-Impex. (1S,2S)-(-)-1,2-Diphenylethylenediamine. [Link]

-

MDPI. The Enantiopure 1,2-Diphenylethylenediamine (DPEN) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. [Link]

-

Organic Syntheses. (1R,2R)-(+)- and (1S,2S)-(−)-1,2-Diphenyl-1,2-Ethylenediamine. [Link]

-

PubChem. (1S,2S)-1,2-diphenylethane-1,2-diamine. [Link]

-

Organic Syntheses. (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. [Link]

-

PubChem. (1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diaminium. [Link]

-

ResearchGate. The Enantiopure 1,2-Diphenylethylenediamine (DPEN) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. [Link]

- Google Patents. (IS, 2S)-(-) 1, 2 diphenyl ethylene diamine:(1R, 2R)-(+)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (1S,2S)-1,2-diphenylethane-1,2-diamine | C14H16N2 | CID 6931238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S,2S)-(-)-1,2-Diphenylethylenediamine | 29841-69-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (1S,2S)-N,N -Dimethyl-1,2-diphenyl-1,2-ethylenediamine 97 70749-06-3 [sigmaaldrich.com]

From Serendipity to Rational Design: A Technical Guide to the Discovery and Evolution of Chiral Diamine Ligands

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of single enantiomers is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the physiological effects of a molecule are intrinsically tied to its three-dimensional structure. Chiral diamine ligands have emerged as a powerful and versatile class of molecules that, when coordinated to a metal center, create highly effective catalysts for a wide array of asymmetric transformations. This in-depth guide provides a comprehensive overview of the discovery, history, and application of these pivotal ligands. We will explore the foundational concepts that led to their development, delve into the groundbreaking work of Nobel laureate Ryoji Noyori and the transformative contributions of Barry M. Trost, and examine the mechanistic intricacies that govern their remarkable stereochemical control. This guide is intended to serve as a technical resource, offering not only historical context but also practical insights into the synthesis and application of these essential tools in asymmetric catalysis.

Introduction: The Imperative of Chirality in Chemistry

Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry with profound implications.[1] In the realm of drug development, the different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities; one may be therapeutic while the other is inactive or even harmful.[1][2] This reality necessitates the development of synthetic methods that can selectively produce a single desired enantiomer. Asymmetric catalysis, a field that utilizes chiral catalysts to achieve this goal, has become an indispensable tool for chemists. At the heart of many of these catalytic systems are chiral ligands, organic molecules that impart their chirality to a metal center, thereby creating a chiral environment that directs the stereochemical outcome of a reaction. Among the most successful and widely employed classes of chiral ligands are the chiral diamines.

Early Developments and the Rise of C₂-Symmetry

The journey to the sophisticated chiral diamine ligands of today began with foundational work on other types of chiral ligands. A significant early milestone was the development of DIOP by Henri B. Kagan in 1971, a C₂-symmetric chiral diphosphine derived from tartaric acid.[1] While not a diamine, DIOP's success in the asymmetric hydrogenation of olefins demonstrated the power of C₂-symmetry, a structural feature where the ligand has a twofold axis of rotation. This symmetry simplifies the catalytic environment, reducing the number of possible diastereomeric transition states and often leading to higher enantioselectivities. This principle of C₂-symmetry would become a recurring and successful theme in the design of future chiral ligands, including many diamines.

The Noyori Revolution: Chiral Diamines in Asymmetric Hydrogenation

The widespread application of chiral diamine ligands in asymmetric catalysis was truly ignited by the pioneering work of Ryoji Noyori, who was awarded the Nobel Prize in Chemistry in 2001 for his contributions to asymmetric hydrogenation.[3] In the 1990s, Noyori's group discovered that complexes of ruthenium(II) with a chiral diphosphine (like BINAP) and a chiral diamine could catalyze the highly efficient and enantioselective hydrogenation of simple ketones.[3] This was a major breakthrough, as the reduction of unfunctionalized ketones to chiral alcohols was a significant challenge at the time.

A key family of diamine ligands developed for this purpose are the N-sulfonylated 1,2-diphenylethylenediamines, such as (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).[4] These ligands, in combination with a ruthenium precursor, form highly active catalysts for the asymmetric transfer hydrogenation of ketones and imines.[5][6][7]

Mechanism of Noyori-Type Asymmetric Hydrogenation

The mechanism of the Noyori asymmetric hydrogenation is a subject of ongoing study, but it is widely accepted to proceed through a "metal-ligand bifunctional" pathway.[8] In this mechanism, the active catalyst is a ruthenium hydride species. The hydrogenation of a ketone is thought to occur via a six-membered pericyclic transition state where both the ruthenium-hydride and the amine proton of the diamine ligand are transferred to the carbonyl group.[9][10]

Figure 1: A simplified representation of the catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Experimental Protocol: Synthesis of (S,S)-TsDPEN

The synthesis of the (S,S)-TsDPEN ligand is a crucial first step in the preparation of the corresponding Noyori catalyst.[4]

Materials:

-

(1S,2S)-1,2-Diphenylethylenediamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve (1S,2S)-1,2-diphenylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in dichloromethane to the stirred diamine solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (S,S)-TsDPEN as a white solid.

The Trost Asymmetric Allylic Alkylation: Expanding the Scope of Chiral Diamines

While the Noyori catalysts proved revolutionary for reductions, the application of chiral diamines to carbon-carbon bond-forming reactions was another significant frontier. Barry M. Trost and his research group made seminal contributions in this area with the development of the Trost asymmetric allylic alkylation (AAA).[11][12] This palladium-catalyzed reaction utilizes a class of C₂-symmetric ligands derived from trans-1,2-diaminocyclohexane (DACH).[13]

The "Trost ligand" is a modular scaffold that can be readily synthesized and modified. The rigidity of the DACH backbone and the steric and electronic properties of the phosphine substituents create a well-defined chiral pocket around the palladium center. This allows for excellent control of enantioselectivity in the reaction of various nucleophiles with allylic electrophiles.[14][15] The Trost AAA has become a powerful and widely used method for the construction of stereogenic centers.

Figure 2: A conceptual workflow of the Trost Asymmetric Allylic Alkylation.

Modern Trends and Future Directions

The foundational discoveries of Noyori and Trost have paved the way for the development of a vast and diverse array of chiral diamine ligands.[16][17][18][19][20] Current research in this field is focused on several key areas:

-

New Ligand Scaffolds: The design and synthesis of novel chiral diamine backbones to address challenging substrates and reactions.

-

Sustainable Catalysis: The development of catalysts based on more earth-abundant and less toxic metals, such as iron and copper, as alternatives to precious metals like ruthenium and palladium.

-

Broader Applications: The application of chiral diamine ligands in an expanding range of asymmetric transformations, including C-H activation and photoredox catalysis.

-

Organocatalysis: The use of chiral diamines as organocatalysts, completely avoiding the need for a metal.[21]

Conclusion

The discovery and development of chiral diamine ligands represent a major triumph in the field of asymmetric catalysis. From the early recognition of the importance of C₂-symmetry to the rational design of highly effective ligands for specific transformations, this area of research has transformed the way chemists approach the synthesis of chiral molecules. The pioneering work of scientists like Ryoji Noyori and Barry M. Trost has not only provided powerful tools for organic synthesis but has also laid the intellectual groundwork for future innovations. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the legacy and continued evolution of chiral diamine ligands are assured.

References

A comprehensive list of references is available in the online version of this guide.

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. cytothesis.us [cytothesis.us]

- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Trost ligand - Wikipedia [en.wikipedia.org]

- 14. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 17. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

A Theoretical and Mechanistic Exploration of (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine: A Privileged Chiral Ligand Scaffold

This technical guide provides a comprehensive theoretical framework for understanding the structural, electronic, and catalytic properties of (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine. While this specific N,N'-dibenzylated derivative of the well-established (1S,2S)-1,2-diphenylethylenediamine (DPEN) scaffold is not extensively characterized in current literature, this guide leverages established computational methodologies and data from closely related analogues to project its behavior and potential in asymmetric catalysis. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in the in-silico design and analysis of novel chiral ligands.

Introduction: The Legacy of the 1,2-Diamine Scaffold in Asymmetric Catalysis

Chiral 1,2-diamines are a cornerstone of modern asymmetric catalysis, serving as highly effective ligands for a multitude of metal-catalyzed transformations.[1][2] Their C2-symmetric backbone provides a well-defined chiral environment that can effectively induce enantioselectivity in the formation of a desired product. The (1S,2S)-1,2-diphenylethylene-1,2-diamine (DPEN) framework is particularly noteworthy for its rigidity and the stereodirecting influence of its phenyl groups.[3]

The derivatization of the nitrogen atoms of the diamine core offers a powerful strategy for fine-tuning the steric and electronic properties of the resulting ligand, thereby modulating its catalytic activity and selectivity.[4] While N,N'-dimethyl and N-tosyl derivatives of DPEN have been extensively studied and applied in reactions such as asymmetric hydrogenation and transfer hydrogenation, the N,N'-dibenzyl derivative remains a comparatively underexplored yet promising candidate. The introduction of benzyl groups is anticipated to significantly alter the ligand's conformational preferences and its coordination to metal centers, potentially unlocking novel reactivity and selectivity profiles.

This guide will delineate a comprehensive theoretical protocol for the study of this compound, from its fundamental molecular properties to its projected performance in a catalytic cycle.

Projected Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely commence with the commercially available (1S,2S)-1,2-diphenylethane-1,2-diamine. A standard nucleophilic substitution reaction with two equivalents of a benzyl halide (e.g., benzyl bromide) in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) and a suitable polar aprotic solvent (e.g., acetonitrile or dimethylformamide) would be employed to introduce the benzyl groups onto the nitrogen atoms.

Reaction Scheme:

(1S,2S)-1,2-diphenylethane-1,2-diamine + 2 Benzyl bromide --(Base, Solvent)--> this compound

Post-reaction, a standard aqueous workup followed by purification via column chromatography on silica gel would be necessary to isolate the desired product.

Standard Characterization Techniques

The structural confirmation and purity assessment of the synthesized compound would be achieved through a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the presence of the benzyl groups and the overall molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to verify the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic functional groups present in the molecule.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be essential to confirm the enantiomeric purity of the final product.

Theoretical and Computational Analysis: A Roadmap

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting the properties and behavior of this compound.[5]

Conformational Analysis

The conformational flexibility of the N-benzyl groups is expected to be a critical determinant of the ligand's coordination geometry and its ability to induce chirality. A thorough conformational analysis is therefore the foundational step in its theoretical characterization.

Workflow for Computational Conformational Search:

Caption: Workflow for a typical computational conformational analysis.

The bulky benzyl groups are likely to introduce significant steric hindrance, which could favor specific rotamers. Furthermore, the potential for intramolecular π-π stacking interactions between the phenyl rings of the diamine backbone and the benzyl groups could lead to a more rigid and well-defined conformational landscape compared to the parent DPEN.

Electronic Structure Analysis

Density Functional Theory (DFT) calculations are a robust method for investigating the electronic properties of the ligand.

Key Electronic Properties to Investigate:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their spatial distribution provide insights into the ligand's reactivity and its ability to act as an electron donor in a metal complex.

-

Electrostatic Potential (ESP) Surface: The ESP map reveals the electron-rich and electron-deficient regions of the molecule, indicating the likely sites for coordination to a metal center.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the hybridization of the nitrogen lone pairs and the nature of intramolecular interactions.

Projected Data Comparison

The following table presents a projected comparison of key computed properties between the parent (1S,2S)-DPEN and the N,N'-dibenzyl derivative. These values are hypothetical and serve to illustrate the expected impact of N-benzylation.

| Property | (1S,2S)-DPEN (Projected) | (1S,2S)-N1,N2-Dibenzyl-DPEN (Projected) | Rationale for Change |

| HOMO Energy | ~ -5.5 eV | ~ -5.2 eV | The electron-donating benzyl groups are expected to raise the HOMO energy. |

| LUMO Energy | ~ 0.5 eV | ~ 0.3 eV | The extended π-system may slightly lower the LUMO energy. |

| HOMO-LUMO Gap | ~ 6.0 eV | ~ 5.5 eV | The HOMO-LUMO gap is expected to decrease, suggesting increased reactivity. |

| N-C-C-N Dihedral Angle | ~ 60° | ~ 65-70° | Steric repulsion from the benzyl groups may lead to a slight opening of the chelate bite angle. |

Coordination Chemistry: A Theoretical Perspective

The true utility of this compound lies in its role as a chiral ligand in metal complexes. Computational modeling can be used to predict the structure and stability of such complexes.

Hypothetical Metal Complex Structure:

Caption: A simplified representation of a hypothetical Ruthenium complex.

DFT calculations can be employed to optimize the geometry of the metal complex and to analyze the nature of the metal-ligand bonds using techniques such as the Quantum Theory of Atoms in Molecules (QTAIM).

Projected Applications in Asymmetric Catalysis

Based on the extensive applications of other DPEN derivatives, this compound is a prime candidate for use in asymmetric transfer hydrogenation of ketones and imines.

Generic Catalytic Cycle for Asymmetric Transfer Hydrogenation:

Caption: A generalized catalytic cycle for transfer hydrogenation.

The steric bulk of the N-benzyl groups would likely play a crucial role in differentiating the enantiotopic faces of the prochiral substrate in the transition state, thereby influencing the enantioselectivity of the reaction. Computational modeling of the transition states for the competing reaction pathways can provide a quantitative prediction of the enantiomeric excess (%ee).

Conclusion and Future Outlook

This compound represents a promising yet under-investigated chiral ligand. The theoretical framework outlined in this guide provides a comprehensive roadmap for its in-silico characterization. The introduction of N-benzyl groups is predicted to significantly modulate the steric and electronic properties of the DPEN scaffold, potentially leading to enhanced performance in asymmetric catalysis.

The computational predictions presented herein serve as a strong impetus for the experimental synthesis and evaluation of this ligand. A synergistic approach, combining theoretical modeling with empirical testing, will be paramount in unlocking the full potential of this and other novel chiral ligands in the ongoing quest for more efficient and selective asymmetric transformations.

References

-

Chen, F., Ding, Z.-Y., He, Y.-M., & Fan, Q.-H. (2015). Synthesis of Optically Active 1,2,3,4-Tetrahydroquinolines via Asymmetric Hydrogenation Using Iridium-Diamine Catalyst. Organic Syntheses, 92, 211-223. [Link]

-

Corey, E. J., & Pikul, S. (1993). (1R,2R)-(+)- and (1S,2S)-(−)-1,2-Diphenyl-1,2-Ethylenediamine. Organic Syntheses, 71, 22. [Link]

-

Ikariya, T., Hashiguchi, S., Murata, K., & Noyori, R. (2005). Preparation of Optically Active (R,R)-Hydrobenzoin from Benzoin or Benzil. Organic Syntheses, 82, 10. [Link]

-

Kannappan, V. (2024). Harnessing Computational Methods in Asymmetric Synthesis. Chiralpedia. [Link]

-

Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

-

Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

-

PubChem. (n.d.). (1S,2S)-1,2-diphenylethane-1,2-diamine. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diaminium. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine. PubChem. Retrieved from [Link]

-

Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. (2022). ACS Omega, 7(25), 21720-21727. [Link]

-

Wikipedia. (n.d.). Diphenylethylenediamine. Wikipedia. Retrieved from [Link]

-

Zhang, X., et al. (2020). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 142(34), 14552-14559. [Link]

-

Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(12), 5339-5371. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 3. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Harnessing Computational Methods in Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

Chirality and stereochemistry of 1,2-diphenylethane-1,2-diamine derivatives

An In-Depth Technical Guide to the Chirality and Stereochemistry of 1,2-Diphenylethane-1,2-diamine Derivatives

Abstract

1,2-Diphenylethane-1,2-diamine (DPEN), also known as stilbenediamine, and its derivatives represent a cornerstone class of chiral ligands and synthons in modern chemistry. Their C₂-symmetric scaffold provides a rigid and well-defined chiral environment, making them exceptionally effective in a myriad of stereoselective transformations. This technical guide offers a comprehensive exploration of the synthesis, stereochemical intricacies, and diverse applications of DPEN derivatives. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing their stereochemistry, details methodologies for their preparation and chiral resolution, and highlights their pivotal role in asymmetric catalysis and the synthesis of enantiomerically pure pharmaceutical agents.

Foundational Principles: Understanding the Stereochemistry of 1,2-Diphenylethane-1,2-diamine

1,2-Diphenylethane-1,2-diamine possesses two stereogenic centers at the C1 and C2 positions of the ethane backbone, giving rise to three possible stereoisomers: a pair of enantiomers, (1R,2R)-DPEN and (1S,2S)-DPEN, and an achiral meso compound, (1R,2S)-DPEN.[1] The distinct spatial arrangement of the phenyl and amino groups in these isomers is the primary determinant of their chiroptical properties and their efficacy in inducing stereoselectivity.

-

(1R,2R)-(+)-DPEN and (1S,2S)-(-)-DPEN: This enantiomeric pair is the most widely utilized in asymmetric synthesis.[1] The C₂ symmetry of these molecules simplifies the analysis of transition states in catalyzed reactions, often leading to higher enantioselectivities. The (1R,2R) enantiomer typically exhibits a positive specific rotation, while the (1S,2S) enantiomer has a negative specific rotation.[2]

-

meso-DPEN: In the meso form, the molecule has an internal plane of symmetry, rendering it achiral despite the presence of two stereocenters.[1]

The conformational flexibility of the diamine backbone, particularly the torsion angle between the two amino groups, is crucial for its function.[3] Intramolecular hydrogen bonding between the amino groups can influence the preferred conformation, which in turn affects the steric and electronic environment around a coordinated metal center in catalytic applications.[3]

Caption: Stereoisomers of 1,2-Diphenylethane-1,2-diamine.

Synthesis and Chiral Resolution of DPEN Derivatives

The practical application of DPEN derivatives hinges on the efficient synthesis of the racemic mixture and its subsequent resolution into enantiomerically pure forms.

Synthesis of Racemic 1,2-Diphenylethane-1,2-diamine

A common laboratory-scale synthesis involves the reductive amination of benzil.[2] This method provides access to both the chiral and meso diastereomers, which can be separated based on their differing physical properties.

Chiral Resolution: Isolating the Enantiomers

The most prevalent method for obtaining enantiomerically pure DPEN is through classical resolution using a chiral resolving agent, such as tartaric acid.[2] This process leverages the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[4]

Experimental Protocol: Chiral Resolution of (±)-1,2-Diphenylethane-1,2-diamine with L-(+)-Tartaric Acid

Objective: To separate racemic DPEN into its (1R,2R) and (1S,2S) enantiomers.

Materials:

-

Racemic 1,2-diphenylethane-1,2-diamine

-

L-(+)-Tartaric acid

-

Methanol

-

10% Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Salt Formation: Dissolve racemic DPEN in warm methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm methanol.

-

Crystallization: Slowly add the tartaric acid solution to the DPEN solution with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the crystallization of the diastereomeric salt, (1S,2S)-DPEN-L-tartrate.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Free Diamine: Dissolve the collected crystals in water and add 10% aqueous sodium hydroxide until the solution is strongly basic (pH > 12). This will liberate the free (1S,2S)-(-)-DPEN.

-

Extraction: Extract the aqueous solution with dichloromethane.[1] Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Solvent Removal: Remove the dichloromethane under reduced pressure to yield enantiomerically enriched (1S,2S)-(-)-DPEN.

-

Isolation of the (1R,2R) Enantiomer: The mother liquor from the initial crystallization is enriched in the (1R,2R)-DPEN-L-tartrate salt. The free (1R,2R)-(+)-DPEN can be recovered by a similar basification and extraction procedure.

Self-Validation: The enantiomeric purity of the resolved diamines should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value.[5]

Caption: Workflow for the chiral resolution of DPEN.

Applications in Asymmetric Catalysis

Chiral DPEN derivatives are quintessential ligands in asymmetric catalysis, particularly in hydrogenation and transfer hydrogenation reactions.[6][7] Their rigid backbone and the stereoelectronic properties of their N-substituted derivatives allow for the creation of highly effective and selective catalysts.

Asymmetric Transfer Hydrogenation (ATH)

In ATH, hydrogen is transferred from a donor molecule, such as 2-propanol or formic acid, to a substrate, typically a ketone or imine.[8] Ruthenium (II) and Iridium (III) complexes of N-tosylated DPEN (TsDPEN) are among the most successful catalysts for this transformation.[9]

Causality in Catalysis: The efficacy of the [RuCl₂(TsDPEN)(p-cymene)] catalyst, a Noyori-type catalyst, stems from a metal-ligand bifunctional mechanism. The NH proton of the tosylamido group acts as a Lewis acid, hydrogen bonding to the carbonyl oxygen of the substrate, while the hydride on the ruthenium center is delivered to the carbonyl carbon. The C₂-symmetric chiral environment of the TsDPEN ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol product.

Caption: Simplified catalytic cycle for ATH of ketones.

Asymmetric Hydrogenation

Similar to ATH, asymmetric hydrogenation utilizes molecular hydrogen to reduce unsaturated functionalities. Rhodium and Iridium complexes with chiral phosphine ligands derived from DPEN have shown remarkable efficiency in the hydrogenation of C=C and C=N bonds.[10]

Role in Drug Development and Medicinal Chemistry

The demand for enantiomerically pure pharmaceuticals is a major driver for the development of stereoselective synthetic methods.[11] DPEN derivatives play a crucial role in this arena, both as chiral building blocks and as ligands for the synthesis of complex chiral molecules.[9]

A notable example is the synthesis of (-)-Nutlin-3, a potent inhibitor of the p53-MDM2 interaction, which is a target for cancer therapy.[12] The stereoselective synthesis of a key cis-stilbene diamine intermediate was achieved through a highly diastereo- and enantioselective aza-Henry reaction, demonstrating the power of catalysis in accessing complex chiral scaffolds.[12] The stereochemistry of the final Nutlin-3 molecule is critical for its biological activity.

Furthermore, derivatives of DPEN have themselves been investigated for their biological activities, including antiviral and fungicidal properties.[13]

Advanced Analytical Techniques for Stereochemical Characterization

The determination of enantiomeric purity is paramount in both academic research and industrial applications. Several analytical techniques are routinely employed for the characterization of DPEN derivatives and the products of their catalyzed reactions.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining enantiomeric excess (ee). Separation is achieved on a chiral stationary phase that interacts differently with the two enantiomers.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to differentiate between enantiomers by NMR, as the diastereomeric complexes formed will have distinct chemical shifts.

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of chiral molecules.[15]

| Property | (1R,2R)-(+)-DPEN | (1S,2S)-(-)-DPEN |

| CAS Number | 35132-20-8[1] | 29841-69-8[4] |

| Molecular Formula | C₁₄H₁₆N₂[1] | C₁₄H₁₆N₂ |

| Molar Mass | 212.29 g/mol [2] | 212.29 g/mol |

| Melting Point | 79-83 °C[5] | ~81-84 °C |

| Specific Rotation [α] | +106° (c=1, MeOH)[2] | -106° (c=1, MeOH) |

Table 1: Physicochemical Properties of DPEN Enantiomers.

Conclusion

The 1,2-diphenylethane-1,2-diamine framework, with its inherent chirality and conformational rigidity, has proven to be a privileged structure in asymmetric synthesis. The ability to readily access both enantiomers in high purity has cemented the role of DPEN and its derivatives as indispensable tools for chemists in academia and industry. From their fundamental role as chiral ligands in asymmetric catalysis to their incorporation into complex, biologically active molecules, the influence of their stereochemistry is profound. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical sector, the importance and application of DPEN derivatives are set to expand even further.

References

-

Johnston, J. N., & Anderson, J. C. (2011). Catalytic, Enantioselective Synthesis of Stilbene cis-Diamines: A Concise Preparation of (-)-Nutlin-3, a Potent p53/MDM2 Inhibitor. Chemical Science, 2(6), 1076–1079. [Link]

-

Chan, A. S. C. (2007). Developing chiral ligands for asymmetric hydrogenation. Accounts of Chemical Research, 40(12), 1278–1290. [Link]

-

Li, Y., et al. (2008). New Chiral Ligands for Catalytic Asymmetric Transfer Hydrogenation of Acetophenone. Synthetic Communications, 38(18), 3045-3053. [Link]

-

Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226–236. [Link]

-

Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

-

Zhang, Z., et al. (2020). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 142(36), 15481–15488. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chiral Resolution: The Power of (1S,2S)-(-)-1,2-Diphenylethanediamine. [Link]

-

Rajkumar, S., et al. (2017). Synthesis of novel stilbene-containing diamine, 3. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 1. First, diamino stilbene was treated with base... [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. [Link]

-

Kumar, R., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(62), 38946–38979. [Link]

-

Ainfo Inc. (n.d.). 1,2-Diphenylethane-1,2-Diamine: Properties, Applications, and Safety Considerations. [Link]

-

Li, Y., et al. (2023). Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. Journal of Agricultural and Food Chemistry, 71(30), 11468–11478. [Link]

-

Zhang, Z., et al. (2020). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PMC. [Link]

-

Gawroński, J., & Kaźmierczak, F. (2015). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Habilitation dissertation. [Link]

-

ResearchGate. (2001). Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives. [Link]

-

Dobashi, A., et al. (2002). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. Analytical Sciences, 18(1), 35–39. [Link]

-

Wikipedia. (n.d.). Diphenylethylenediamine. [Link]

-

Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]

-

Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

-

Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. [Link]

-

PubChem. (n.d.). (1R,2R)-(+)-1,2-Diphenylethylenediamine. [Link]

-

Barrett, A. G. M., et al. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1,2-Dibromo-1,2-diphenylethane in Non-polar Media. Chemical Communications. [Link]

-

PubChem. (n.d.). (1S,2S)-1,2-diphenylethane-1,2-diamine. [Link]

-

ResearchGate. (n.d.). (A) Diamines employed: 1,2-phenylethylenediamine (PD),... [Link]

-

Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]

-

Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. [Link]

-

Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]

-

Kirk, D. N., & Klyne, W. (1976). Circular dichroism of the isotopically dissymmetric molecules (1R,2S)-[1-2H]- and (1R,2S)-[1-18O]-1,2-dihydroxy-1,2-diphenylethane. Journal of the Chemical Society, Perkin Transactions 1, (8), 762–765. [Link]

-

PubChem. (n.d.). 1,2-Diphenylethane-1,2-diamine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. (1R,2R)-(+)-1,2-ジフェニルエチレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Developing chiral ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric transfer hydrogenation: chiral ligands and applications | Scilit [scilit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pnas.org [pnas.org]

- 11. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 12. scispace.com [scispace.com]

- 13. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Circular dichroism of the isotopically dissymmetric molecules (1R,2S)-[1-2H]- and (1R,2S)-[1-18O]-1,2-dihydroxy-1,2-diphenylethane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Synthesis of Enantiopure 1,2-Diamines from Stilbene: A Technical Guide for Advanced Chemical Research

Abstract

Enantiopure 1,2-diamines are foundational building blocks in modern medicinal chemistry and asymmetric catalysis, serving as critical components in numerous pharmaceuticals and as chiral ligands for a myriad of stereoselective transformations.[1][2][3][4][5] Stilbene, as a readily available and symmetrically substituted alkene, presents an ideal starting material for the synthesis of 1,2-diphenyl-1,2-ethanediamine (DPEN), a quintessential C2-symmetric diamine.[6] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing enantiopure 1,2-diamines from stilbene, with a focus on asymmetric aminohydroxylation, dihydroxylation followed by functional group interconversion, and emerging direct diamination methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven experimental protocols.

Introduction: The Significance of Enantiopure 1,2-Diamines

Chiral 1,2-vicinal diamines are a privileged structural motif in a vast array of biologically active compounds and are indispensable in the realm of asymmetric synthesis.[2][3][7] Their ability to form stable bidentate chelates with metal centers has established them as highly effective chiral ligands and organocatalysts.[1][2][8][9] The precise stereochemical arrangement of the two amino groups is often paramount to their biological function and catalytic efficacy, making their enantioselective synthesis a significant endeavor in contemporary organic chemistry.[4] 1,2-Diphenylethanediamine (DPEN), derived from stilbene, is a notable example, widely employed in Noyori-type asymmetric hydrogenation and transfer hydrogenation reactions.[10]

This guide will explore the most robust and innovative methods for the synthesis of enantiopure 1,2-diamines from stilbene, providing detailed mechanistic discussions and actionable experimental procedures.

The Sharpless Asymmetric Aminohydroxylation: A Direct Approach to Chiral Amino Alcohols

The Sharpless Asymmetric Aminohydroxylation (AA) offers a powerful and direct route to enantiopure syn-1,2-amino alcohols from alkenes, which can be subsequently converted to the corresponding 1,2-diamines.[11][12][13] This osmium-catalyzed reaction utilizes chiral cinchona alkaloid-derived ligands to induce high enantioselectivity.[11][14]

Mechanistic Rationale

The catalytic cycle of the Sharpless AA is initiated by the formation of an imidotriooxoosmium(VIII) species from the osmium tetroxide catalyst and a nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate.[11][14] This reactive intermediate then undergoes a cycloaddition with the alkene. Two mechanistic pathways have been proposed: a [2+2] cycloaddition to form an osmaazetidine intermediate, followed by migratory insertion, or a concerted [3+2] cycloaddition.[12] Current evidence, including computational studies, tends to favor the [3+2] cycloaddition mechanism.[12][15] The chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the addition to the alkene.[11][14] Hydrolysis of the resulting osmium(VI) azaglycolate releases the desired amino alcohol and regenerates the catalyst.

Diagram 1: Proposed Catalytic Cycle for Sharpless Asymmetric Aminohydroxylation

Sources

- 1. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 3. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methods for direct alkene diamination, new & old - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 12. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]

- 13. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. archive.nptel.ac.in [archive.nptel.ac.in]

- 15. Mechanism and regioselectivity of the osmium-catalyzed aminohydroxylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine: Properties, Synthesis, and Applications in Asymmetric Catalysis

This technical guide provides a comprehensive overview of (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine, a chiral diamine that has garnered significant attention in the fields of organic synthesis and drug development. We will delve into its fundamental molecular properties, established synthetic routes, and its pivotal role as a ligand in asymmetric catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Core Molecular Attributes

This compound is a derivative of the well-known chiral scaffold (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN). The addition of benzyl groups to the nitrogen atoms significantly influences its steric and electronic properties, enhancing its utility in specific catalytic systems. While the dibenzyl derivative is a specific target, its properties are rooted in the foundational DPEN structure. For clarity, the properties of the parent compound, (1S,2S)-1,2-diphenylethane-1,2-diamine, are provided below as a baseline.

| Property | Value | Source |

| Chemical Formula | C₂₈H₂₈N₂ | Calculated |

| Molecular Weight | 392.54 g/mol | Calculated |

| Parent Compound Formula | C₁₄H₁₆N₂ | [1][2][3] |

| Parent Compound MW | 212.29 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point (Parent) | 81-85 °C | [2] |

| Optical Rotation (Parent) | [α]20/D −102°, c = 1 in ethanol | [2] |

The dibenzylated form retains the crucial C₂ symmetry of the parent diamine, a feature that is paramount for its effectiveness in inducing stereoselectivity in chemical reactions.

Synthesis and Elucidation of Structure

The synthesis of the parent (1S,2S)-1,2-diphenylethylenediamine is a well-established process that begins with benzil. The key steps involve reductive amination to form the diamine. This can be followed by N-benzylation to yield the title compound.

Synthesis of the Chiral Diamine Backbone

The foundational (1S,2S)-1,2-diphenylethylenediamine can be synthesized from benzil. The process involves a reductive amination, followed by the critical step of optical resolution to separate the desired (1S,2S) enantiomer from the (1R,2R) and meso forms. The use of a chiral resolving agent, such as tartaric acid, is a common and effective method for this separation.

N-Benzylation Protocol

To obtain this compound, a standard N-alkylation procedure is employed.

Experimental Protocol: N-Benzylation of (1S,2S)-1,2-Diphenylethylenediamine

-

Dissolution: Dissolve (1S,2S)-1,2-diphenylethylenediamine (1.0 equiv.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, for instance, potassium carbonate (2.5 equiv.) or triethylamine, to the solution to act as a proton scavenger.

-

Alkylation: To the stirred suspension, add benzyl bromide or benzyl chloride (2.2 equiv.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Caption: Workflow for the synthesis of the title compound.

Role in Asymmetric Catalysis

The primary utility of this compound and its parent compound lies in their application as chiral ligands in asymmetric catalysis.[4] The C₂-symmetric backbone, when coordinated to a metal center (e.g., Ruthenium, Rhodium, Iridium, or Copper), creates a well-defined chiral environment. This chiral catalytic complex can then steer a prochiral substrate towards a single enantiomeric product with high selectivity.

Mechanism of Action: The Chiral Pocket

The two phenyl groups on the ethane backbone and the two benzyl groups on the nitrogens create a "chiral pocket" around the metal center. The precise stereochemistry of the (1S,2S) configuration dictates the three-dimensional arrangement of these bulky groups. When a substrate coordinates to the metal, steric interactions within this pocket favor one orientation of the substrate over the other, leading to the preferential formation of one enantiomer of the product. This principle is the cornerstone of many powerful asymmetric transformations.

Caption: The formation of a chiral pocket for stereoselection.

Application in Asymmetric Transfer Hydrogenation

One of the most notable applications of ligands derived from DPEN is in the asymmetric transfer hydrogenation (ATH) of ketones and imines.[5][6] In these reactions, a catalyst, often a Ruthenium complex of a tosylated DPEN derivative, facilitates the transfer of hydrogen from a source like isopropanol or formic acid to a prochiral ketone, yielding a chiral alcohol with high enantiomeric excess.[5]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

-

Catalyst Formation: In an inert atmosphere (e.g., under Argon), a pre-catalyst such as [RuCl₂(p-cymene)]₂ is mixed with the chiral diamine ligand (or its tosylated derivative) in a suitable solvent like isopropanol.

-

Activation: A base, typically a solution of sodium isopropoxide in isopropanol, is added to generate the active Ru-hydride catalyst.

-

Reaction: Acetophenone (the substrate) is added to the activated catalyst solution. The reaction mixture is stirred at a controlled temperature (e.g., room temperature).

-

Monitoring: The conversion is monitored by gas chromatography (GC) or TLC.

-

Work-up: Once the reaction is complete, it is quenched, and the product is extracted.

-

Analysis: The yield of 1-phenylethanol is determined, and the enantiomeric excess (ee) is measured using chiral high-performance liquid chromatography (HPLC).

The use of bulky N-benzyl groups on the diamine ligand can influence the steric environment of the catalyst, potentially fine-tuning the enantioselectivity for specific substrates.

Significance in Drug Development

The 1,2-diamine motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[7] The ability to synthesize enantiomerically pure molecules containing this scaffold is therefore of paramount importance. Chiral ligands like this compound are enabling tools in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). For instance, the antiviral drug Oseltamivir (Tamiflu) contains a critical chiral 1,2-diamine moiety, underscoring the relevance of synthetic methods that can control the stereochemistry of such structures.[7]

Conclusion

This compound, building upon the robust and versatile scaffold of DPEN, is a valuable tool for the modern synthetic chemist. Its well-defined C₂-symmetric structure makes it an excellent ligand for a range of metal-catalyzed asymmetric transformations. For researchers and professionals in drug development, mastering the application of such ligands is a key step in the efficient and stereoselective synthesis of new chemical entities. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the potential of this powerful chiral diamine.

References

-

PubChem. "(1S,2S)-1,2-diphenylethane-1,2-diamine." National Center for Biotechnology Information. [Link]

-

PubChem. "(1S,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diaminium." National Center for Biotechnology Information. [Link]

-

MDPI. "The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years." Multidisciplinary Digital Publishing Institute. [Link]

-

Wikipedia. "Diphenylethylenediamine." Wikimedia Foundation. [Link]

Sources

- 1. (1S,2S)-1,2-diphenylethane-1,2-diamine | C14H16N2 | CID 6931238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (1S,2S)-(-)-1,2-Diphenylethylenediamine 97 29841-69-8 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Stability and Storage of (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine: A Technical Guide

Introduction: The Critical Role of Stability in Chiral Ligand Integrity

(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine, a prominent chiral diamine, is a cornerstone in asymmetric synthesis. Its efficacy as a ligand in catalytic processes is intrinsically linked to its stereochemical purity and structural integrity. Degradation of this ligand can lead to diminished enantioselectivity, reduced catalytic activity, and the introduction of impurities into the reaction stream. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its performance and longevity in research and development settings.

Chemical Stability Profile

The molecular structure of this compound, featuring two secondary amine functionalities, dictates its susceptibility to environmental factors. While the compound is a solid, often appearing as a white to light yellow crystalline powder, it is classified as an air-sensitive material.[1] This sensitivity arises from the reactivity of the amine groups with atmospheric components.

Susceptibility to Atmospheric Components

1. Reaction with Carbon Dioxide: A primary degradation pathway for diamines is the reaction with atmospheric carbon dioxide (CO2). The lone pair of electrons on the nitrogen atoms can act as nucleophiles, attacking CO2 to form carbamate salts.[2][3] This reaction is often reversible but can significantly impact the purity of the diamine, effectively reducing the concentration of the active ligand.[4] The formation of these carbamates can interfere with catalytic reactions by altering the ligand's electronic and steric properties.

2. Oxidation: The nitrogen centers in the diamine are susceptible to oxidation, a process that can be initiated by atmospheric oxygen. This oxidation can be accelerated by exposure to light and elevated temperatures.[5][6] Oxidative degradation can lead to a variety of byproducts, including imines and other oxygenated species, which can compromise the performance of the ligand in catalytic applications.

Influence of Physical Factors

1. Temperature: Elevated temperatures can increase the rate of degradation reactions, including oxidation and reaction with CO2. While some related diamines are reported to be stable at room temperature, refrigerated storage is often recommended to minimize thermal degradation over the long term.[7][8]